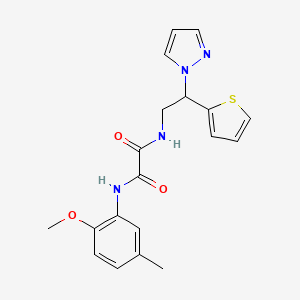
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring , a thiophene moiety , and an oxalamide functional group , which are crucial for its biological activity. The unique structural components enable modulation of various biological pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a diketone.
- Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.
This multi-step synthesis can yield high-purity products when optimized correctly.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anti-inflammatory Activity
Compounds containing pyrazole and thiophene rings have demonstrated significant anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Several studies have reported that pyrazole-based compounds exhibit antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The aliphatic amide pharmacophore is essential for enhancing antimicrobial activity.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties due to potential antioxidant effects. Studies suggest that it may modulate ion channels involved in thermosensation and pain pathways, indicating possible applications in pain management.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Ion Channels : Modulation of TRPM8 channels involved in pain signaling.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) isoforms, contributing to neuroprotective effects.
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-6-7-16(26-2)14(11-13)22-19(25)18(24)20-12-15(17-5-3-10-27-17)23-9-4-8-21-23/h3-11,15H,12H2,1-2H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRKUANELUNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













